1-Boc-4-Cbz-氨基哌啶

概述

描述

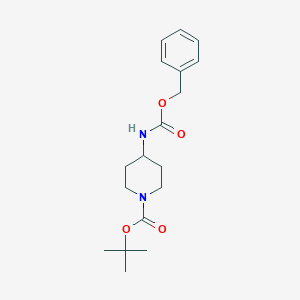

The compound 1-Boc-4-Cbz-amino-piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine. The Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) groups are commonly used as protecting groups in organic synthesis, particularly for amines. These groups are important for the synthesis of various heterocyclic compounds and can be used to create novel building blocks for drug discovery and development .

Synthesis Analysis

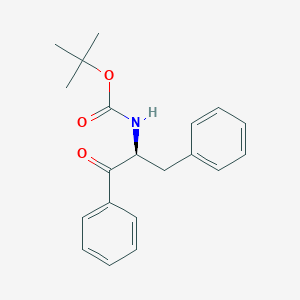

The synthesis of related compounds involves multi-step reactions starting from basic materials such as piperidine carboxylic acids, pyridine, and benzyl chloride. For instance, the synthesis of N-Boc-piperidinyl derivatives can involve the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines to afford the target compounds . Another approach includes the use of 1-Boc-piperidine-2-carboxylic acid methyl ester in nucleophilic substitution reactions to create spiro compounds . Additionally, orthogonally protected aziridinopiperidine has been synthesized from simple materials and used as a building block for 3-aminopiperidines .

Molecular Structure Analysis

The molecular structure and conformational preferences of 1-Boc-4-Cbz-amino-piperidine derivatives have been studied using spectroscopic methods and computational techniques. Density Functional Theory (DFT) calculations, including B3LYP and WB97XD methods with a 6-311++G(d,p) basis set, have been employed to determine optimized geometrical parameters and vibrational frequencies. Potential Energy Scan (PES) studies help in understanding the conformational stability of the molecule .

Chemical Reactions Analysis

The reactivity of 1-Boc-4-Cbz-amino-piperidine derivatives can be explored through various chemical reactions. The presence of Boc and Cbz protecting groups allows for selective reactions at other sites of the molecule. For example, the Boc group can be removed under acidic conditions, while the Cbz group can be removed by hydrogenation, providing access to the free amine for further functionalization . The reactivity of these compounds can also be studied using molecular docking to predict their interaction with biological targets such as protein receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-4-Cbz-amino-piperidine derivatives are characterized by spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. These studies provide insights into the electronic structure, including the HOMO-LUMO bandgap, which is crucial for understanding the chemical reactivity of the compound. The molecular electrostatic potential (MEP) and Fukui function can be used to identify reactive sites on the molecule. Additionally, thermodynamic parameters at different temperatures can be determined to understand the stability of these compounds .

科学研究应用

哌啶衍生物的合成

- 便捷的合成途径:1-Boc-4-Cbz-氨基哌啶用于合成复杂分子,如 1′-H-螺-(吲哚啉-3,4′-哌啶)及其衍生物,证明了其在创建靶向 GPCR(G 蛋白偶联受体)靶标的模板中的应用 (谢,黄,方,&朱,2004).

在组合化学中的应用

- 三唑基取代的 3-氨基哌啶:它用于创建正交 N 保护(Boc 和 Cbz)4-(1,2,3-三唑-4-基)-取代的 3-氨基哌啶,用作组合化学中的新支架。这证明了其在为各种应用创建多样化化学结构方面的多功能性 (施拉姆,萨克,霍恩克,&克里斯托弗斯,2010).

在治疗应用中的探索

- 潜在的治疗作用:有研究探索了其对大鼠暴饮暴食行为和焦虑的影响。这表明 1-Boc-4-Cbz-氨基哌啶或其衍生物可能具有潜在的治疗应用,尽管确切的作用机制仍有待表征 (古兹曼-罗德里格斯等人,2021).

光谱和结构分析

- 分子结构和光谱:它已经过详细的分子结构和光谱分析,包括 FT-IR、FT-拉曼、NMR 和分子对接研究。这种分析对于理解此类化合物的物理和化学性质至关重要 (贾纳尼等人,2020).

新型树状三聚氰胺

- 树状聚合物的合成:该化合物用于新型树状三聚氰胺的合成,突出了其在创建复杂分子结构中的作用。该应用在材料科学和纳米技术中具有重要意义 (萨卡利斯等人,2019).

不对称合成

- 对映选择性合成:它用于各种 N-杂环的对映选择性合成,这是生产药物和生物活性分子的关键过程 (关,田中,&北村,2012).

作用机制

Target of Action

Related compounds such as 4-aminopiperidine have been used in the synthesis of various inhibitors, including cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, ikkβ inhibitors, and orally bioavailable p2y12 antagonists for inhibition of platelet aggregation . These targets play crucial roles in cell cycle regulation, immune response, and platelet aggregation.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Boc-4-Cbz-amino-piperidine . For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

属性

IUPAC Name |

tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBFRLAMTVIDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363850 | |

| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-Cbz-amino-piperidine | |

CAS RN |

220394-97-8 | |

| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

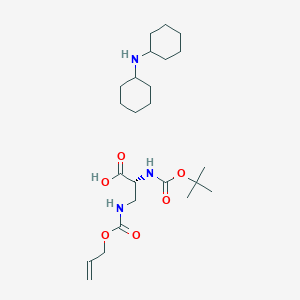

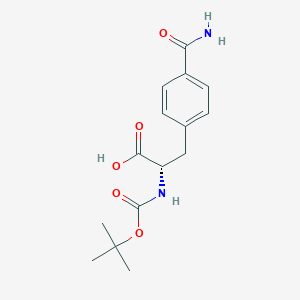

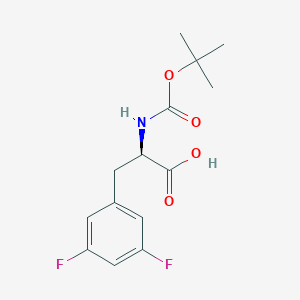

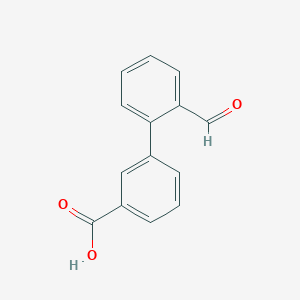

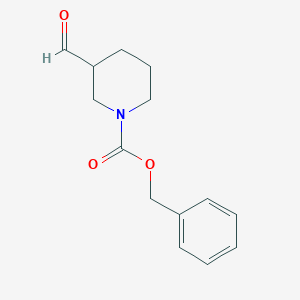

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)